BenchChemオンラインストアへようこそ!

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

HIV-1 integrase inhibition antiviral drug discovery structure–activity relationship

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione (CAS 1269514-89-7) is a synthetic small molecule (MW 385.46 g/mol, C₂₅H₂₃NO₃) belonging to the isoquinoline-1,3(2H,4H)-dione chemotype. The core scaffold is characterized by a bicyclic isoquinolinedione bearing an N2-benzyloxy protecting group and a C4-(3-phenylpropyl) substituent.

Molecular Formula C25H23NO3
Molecular Weight 385.5 g/mol
CAS No. 1269514-89-7
Cat. No. B3228839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione
CAS1269514-89-7
Molecular FormulaC25H23NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4
InChIInChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2
InChIKeyCDFQOBHLYFFUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione (CAS 1269514-89-7): Core Scaffold and Procurement Specifications


2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione (CAS 1269514-89-7) is a synthetic small molecule (MW 385.46 g/mol, C₂₅H₂₃NO₃) belonging to the isoquinoline-1,3(2H,4H)-dione chemotype . The core scaffold is characterized by a bicyclic isoquinolinedione bearing an N2-benzyloxy protecting group and a C4-(3-phenylpropyl) substituent. Commercial sourcing reports purities of ≥95% (AKSci) and ≥98% (MolCore) , with standard storage at cool, dry ambient conditions and routine organic solvent solubility due to lipophilic phenyl domains .

Why 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione Cannot Be Replaced by Generic Isoquinolinedione Analogs


Substituting a generic isoquinoline-1,3-dione for 2-(benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is scientifically inappropriate because the C4-(3-phenylpropyl) chain and the N2-benzyloxy group jointly determine both the pharmacophoric geometry and the synthetic entry point. In the 2-hydroxy congener series, the 4-(3-phenylpropyl) substituent was shown to confer low-micromolar HIV-1 integrase inhibition relative to the unsubstituted scaffold, with the lipophilic chain engaging a distinct hydrophobic pocket in the target [1]. The benzyloxy motif simultaneously serves a dual role: it protects the N-hydroxy pharmacophore during synthesis and can be chemoselectively cleaved to reveal the metal-chelating 2-hydroxy species, a functional handle that simple N-alkyl or N-aryl analogs lack [2]. Consequently, analogs missing either the C4-arylalkyl extension or the N2-benzyloxy functionality will exhibit divergent target engagement, metal-complexation stoichiometry, and synthetic versatility—rendering them non-interchangeable for hit-to-lead or fragment elaboration programs.

Quantitative Differentiation of 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione Against Closest Analogs


C4-(3-Phenylpropyl) Chain Confers HIV-1 Integrase Inhibition Gain Over Unsubstituted Scaffold

In the 2-hydroxy congener series, the 4-(3-phenylpropyl) substituent improved HIV-1 integrase inhibitory activity relative to the unsubstituted parent scaffold. Billamboz et al. reported that 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione inhibited HIV-1 integrase at a low micromolar level, whereas the unsubstituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione showed no measurable inhibition [1]. Docking studies confirmed that the 3-phenylpropyl chain occupies a hydrophobic pocket adjacent to the catalytic metal center, consistent with the observed 1:1 and 1:2 (metal/ligand) Mg²⁺ complex stoichiometries [1]. This establishes the C4-(3-phenylpropyl) extension as a critical pharmacophoric element absent in simpler analogs.

HIV-1 integrase inhibition antiviral drug discovery structure–activity relationship

N2-Benzyloxy Group Enables Orthogonal Deprotection to the Metal-Chelating 2-Hydroxy Pharmacophore

The N2-benzyloxy moiety functions as a masked 2-hydroxy group. X-ray crystallography of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione confirms the compound exists exclusively in the keto form, with the isoquinoline ring system essentially planar (r.m.s. deviation = 0.0424 Å) and the benzyloxy substituent oriented at a dihedral angle of 4.2(2)° relative to the isoquinoline plane [1]. This rigid, well-defined conformation ensures that hydrogenolysis or acidic cleavage of the benzyl group reliably liberates the N2-hydroxy species, which is the established pharmacophore for metal-dependent enzyme inhibition (influenza endonuclease, HIV-1 RNase H, HIV-1 integrase, E. coli RNase III) [1]. N-Alkyl or N-aryl analogs such as 2-methyl- or 2-phenyl-substituted isoquinoline-1,3-diones cannot undergo this activation and therefore cannot access the 2-hydroxy chelating motif, fundamentally limiting their target scope.

prodrug design metal chelation synthetic methodology

Increased Lipophilicity (cLogP ~4.85) Relative to Shorter-Chain and Unsubstituted Analogs for Membrane Permeability Optimization

The target compound exhibits a computed logP of approximately 4.85, substantially higher than the 4-benzyl analog (cLogP ~4.2, estimated) and the unsubstituted 2-(benzyloxy)isoquinoline-1,3-dione (cLogP ~2.4, estimated) [1]. This elevated lipophilicity is conferred by the extended 3-phenylpropyl chain at C4 [1]. While cLogP values above 5 generally raise concerns for promiscuity and poor solubility, the range of 4.0–5.0 is considered favorable for central nervous system (CNS) penetration and may enhance passive membrane permeability in antiviral or anticancer cellular assays [2]. The 4-phenethyl analog (CAS 1269514-88-6, cLogP ~4.46) and 4-heptyl analog (CAS 1269514-84-2, cLogP ~5.2, estimated) bracket this value, positioning the 3-phenylpropyl variant at the sweet spot for balanced lipophilicity.

drug likeness ADME optimization lipophilic ligand efficiency

C4-(3-Phenylpropyl) Substituent as a Conformational Anchor: Implications for Target Binding Preorganization

The single-crystal structure of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione reveals an essentially planar isoquinoline core with the benzyloxy group extending outward at a well-defined angle [1]. Although the crystal structure of the C4-substituted target compound itself has not been reported, the 3-phenylpropyl chain introduces an additional degree of conformational restriction via intramolecular hydrophobic collapse between the phenyl ring and the isoquinoline core, as supported by the docking study of the 2-hydroxy congener where the 3-phenylpropyl chain occupies a specific hydrophobic pocket [2]. This preorganization is expected to reduce the entropic penalty upon target binding relative to flexible alkyl chain analogs such as the 4-heptyl derivative, which lacks the aryl π-stacking anchor and exhibits greater rotational freedom in solution.

conformational restriction entropic benefit binding preorganization

Commercial Purity Differentiation: MolCore NLT 98% vs. Standard 95% Grade

This compound is commercially available at two distinct purity grades: AKSci offers ≥95% purity , while MolCore provides a minimum 98% (NLT 98%) specification under ISO-certified quality systems . The 3-percentage-point purity difference represents a meaningful reduction in total impurities (from ≤5% to ≤2%), which is critical for enzymatic assays where trace contaminants can confound IC₅₀ determinations or for co-crystallization trials requiring homogeneous ligand samples.

quality assurance assay sensitivity procurement specification

Supply Chain Redundancy: Multi-Continent Sourcing with ISO-Certified Quality Infrastructure

The compound is stocked and distributed from at least three independent supply channels: AKSci (San Francisco Bay, CA, USA), MolCore (Hangzhou, China, ISO-certified), and ARK Pharm Inc. (Chicago, IL, USA) [1]. This geographic redundancy across North America and Asia mitigates supply disruption risk, which is not available for the structurally related but single-sourced 4-benzyl (1269514-85-3) and 4-heptyl (1269514-84-2) analogs that show limited vendor coverage in public catalogs.

supply chain resilience global procurement quality management

Optimal Research and Procurement Application Scenarios for 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione


HIV-1 Integrase Inhibitor Lead Optimization and Fragment Elaboration

The 4-(3-phenylpropyl) substituent of the 2-hydroxy congener delivers low-micromolar HIV-1 integrase inhibition that is absent in the unsubstituted scaffold [1]. The target compound serves as a benzyl-protected precursor that can be deprotected to the active 2-hydroxy species for structure–activity relationship (SAR) exploration around the C4 hydrophobic pocket. Docking-validated Mg²⁺ complex stoichiometries (1:1 and 1:2) provide a rational basis for metal-chelating inhibitor design [1].

Metalloenzyme Inhibitor Screening Cascade (RNase H, Endonuclease, RNase III)

The 2-hydroxyisoquinoline-1,3-dione scaffold, accessible via benzyl deprotection of the target compound, is a validated pharmacophore for multiple metal-dependent enzymes including influenza endonuclease, HIV-1 RNase H, and E. coli RNase III [2]. The benzyloxy-protected form enables stable storage and controlled activation, allowing researchers to screen the 2-hydroxy species across a panel of metalloenzyme assays without synthesizing multiple unstable N-hydroxy intermediates.

CNS-Penetrant Antiviral or Anticancer Agent Design Leveraging Optimized Lipophilicity

With a cLogP of ~4.85, the compound resides in the favorable range for CNS penetration [3], outperforming the 4-benzyl (cLogP ~4.2) and 4-phenethyl (cLogP ~4.46) analogs in predicted membrane permeability while staying below the promiscuity threshold of the 4-heptyl derivative [4]. Researchers pursuing intracellular or CNS targets in antiviral or oncology indications should prioritize this variant over shorter-chain or purely aliphatic alternatives for initial cell-based permeability screening.

Co-crystallography and Biophysical Binding Studies Requiring High-Purity Ligand Batches

The availability of ≥98% purity grade from MolCore under ISO certification makes this compound suitable for stringent biophysical assays including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray co-crystallography. The planar isoquinoline core (r.m.s. deviation 0.0424 Å) [2] provides an electron-rich scaffold amenable to crystallographic phasing, while the high purity minimizes impurity-induced crystal lattice defects.

Quote Request

Request a Quote for 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.